Ethyl 2-(3-(4-(benzyloxy)-2-methylbenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-(4-(benzyloxy)-2-methylbenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines multiple functional groups, including a thiazole ring, a pyrrole ring, and a benzyloxy group, which contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(4-(benzyloxy)-2-methylbenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring can be synthesized through a cyclization reaction under basic conditions.
Pyrrole Ring Construction: The pyrrole ring can be formed via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Benzoylation and Benzyloxylation:
Final Coupling: The final step involves coupling the thiazole and pyrrole intermediates under conditions that promote ester formation, such as using ethyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and hydroxy groups, forming corresponding ketones or quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions like nitration using a mixture of concentrated nitric and sulfuric acids, or halogenation using bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of benzoquinones or diketones.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structure suggests potential biological activity, such as enzyme inhibition or receptor binding. It could be explored as a lead compound in drug discovery, particularly for diseases where modulation of specific biological pathways is required.
Medicine
Given its potential biological activities, Ethyl 2-(3-(4-(benzyloxy)-2-methylbenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate could be investigated for therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the material science industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(4-(benzyloxy)-2-methylbenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-(4-hydroxybenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
- Ethyl 2-(3-(4-methoxybenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
Uniqueness
The presence of the benzyloxy group in Ethyl 2-(3-(4-(benzyloxy)-2-methylbenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate distinguishes it from similar compounds, potentially enhancing its biological activity or altering its chemical reactivity. This unique structural feature could make it more effective in certain applications, such as drug development or material science.
Properties
CAS No. |
500276-74-4 |
---|---|
Molecular Formula |
C32H28N2O6S |
Molecular Weight |
568.6 g/mol |
IUPAC Name |
ethyl 2-[(4E)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-2,3-dioxo-5-phenylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C32H28N2O6S/c1-4-39-31(38)29-20(3)33-32(41-29)34-26(22-13-9-6-10-14-22)25(28(36)30(34)37)27(35)24-16-15-23(17-19(24)2)40-18-21-11-7-5-8-12-21/h5-17,26,35H,4,18H2,1-3H3/b27-25+ |
InChI Key |
HUZMCFJHUIYIAF-IMVLJIQESA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)\O)/C(=O)C2=O)C5=CC=CC=C5)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)O)C(=O)C2=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.